Methyl 3-(benzyloxy)-6-bromopicolinate
Description
Properties
IUPAC Name |
methyl 6-bromo-3-phenylmethoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-18-14(17)13-11(7-8-12(15)16-13)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEBBCRCXQNTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to achieve selective bromination at the 6th position . The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base .
Industrial Production Methods
Industrial production methods for Methyl 3-(benzyloxy)-6-bromopicolinate are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzyloxy)-6-bromopicolinate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction Reactions: Oxidation of the benzyloxy group yields benzaldehyde, while reduction yields benzyl alcohol.
Scientific Research Applications
Medicinal Applications
-
Antidotes for Organophosphate Poisoning :
- Recent studies have indicated that compounds similar to methyl 3-(benzyloxy)-6-bromopicolinate may serve as effective antidotes for organophosphate poisoning. Organophosphates are potent neurotoxins used in pesticides and as chemical warfare agents. Research has shown that derivatives of this compound can reactivate acetylcholinesterase (AChE) inhibited by organophosphates, thus restoring normal cholinergic function .
-
PDE Inhibitors :
- The compound's structural features suggest potential as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE4, which is implicated in various inflammatory diseases such as asthma and COPD. By inhibiting PDE4, these compounds may enhance cAMP levels, providing therapeutic benefits in treating inflammatory conditions .
- Antiviral Activity :
Case Study 1: Organophosphate Reactivation
A study demonstrated the efficacy of a related compound in reactivating AChE in vitro after inhibition by sarin, a potent organophosphate nerve agent. The results indicated significantly improved reactivation rates compared to existing antidotes like pralidoxime (2-PAM), highlighting the potential of this compound derivatives in emergency medicine .
Case Study 2: PDE4 Inhibition
In preclinical trials, a derivative of this compound was tested for its ability to inhibit PDE4 in human monocytes. The results showed a dose-dependent increase in cAMP levels, suggesting that this compound could be developed into a treatment for chronic inflammatory diseases .
Research Findings
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)-6-bromopicolinate depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism would be related to its interaction with biological targets, which could involve binding to enzymes or receptors and modulating their activity .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of Methyl 3-(benzyloxy)-6-bromopicolinate, highlighting differences in substituents, applications, and physicochemical properties:
*Calculated based on formula C₁₄H₁₂BrNO₃.
Biological Activity
Methyl 3-(benzyloxy)-6-bromopicolinate is a compound that has garnered attention in the field of neuropharmacology due to its significant biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings.
Overview of this compound
This compound is a derivative of picolinic acid, characterized by the presence of a benzyloxy group and a bromine atom at the 6-position of the pyridine ring. Its unique structural features contribute to its lipophilicity and biological activity, making it a candidate for various pharmacological studies.
Neuropharmacological Effects
One of the most notable biological activities of this compound is its ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphate compounds. This property positions it as a potential therapeutic agent for counteracting the effects of nerve agents. Research indicates that this compound can cross the blood-brain barrier more effectively than some existing antidotes, enhancing its relevance in treating central nervous system-related toxicity .
The mechanism by which this compound exerts its biological effects primarily involves its interaction with AChE. By reactivating this enzyme, it helps restore cholinergic transmission disrupted by organophosphate poisoning. The exact biochemical pathways remain to be fully elucidated; however, its ability to modulate enzyme activity is critical for its therapeutic potential .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-(benzyloxy)-4-bromopicolinate | Bromine at the 4-position | Different position of bromination |
| Methyl 3-(benzyloxy)-5-bromopicolinate | Bromine at the 5-position | Variation in bromination site |
| Methyl 3-(benzyloxy)-6-chloropicolinate | Chlorine instead of bromine | Potentially different reactivity profiles |
| Methyl 3-(benzyloxy)-6-fluoropicolinate | Fluorine substitution | May exhibit different pharmacokinetics |
This table highlights how variations in bromination and substitutions can influence the biological activity and pharmacokinetics of these compounds.
Case Studies and Research Findings
Several studies have explored the biological activity and pharmacological properties of this compound:
- Reactivation Studies : In vitro experiments demonstrated that this compound effectively reactivated AChE inhibited by organophosphates, showing promise as an antidote for nerve agent exposure .
- Pharmacokinetic Assessments : Preliminary assessments suggest that this compound exhibits favorable pharmacokinetic properties, including efficient absorption and distribution within biological systems .
- Potential Therapeutic Applications : Ongoing research aims to evaluate its efficacy in treating conditions associated with cholinergic dysfunction, such as Alzheimer's disease and other neurodegenerative disorders .
Q & A
Q. What are the common synthetic routes for Methyl 3-(benzyloxy)-6-bromopicolinate, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves sequential functionalization of the picolinate core. For example:
Bromination : Direct bromination at the 6-position of methyl picolinate derivatives using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 0–25°C) .
Benzyloxy Protection : The 3-hydroxy group is protected via benzylation using benzyl bromide (BnBr) and a base like K₂CO₃ in acetone .
- Characterization : Key intermediates are validated via /-NMR to confirm regiochemistry (e.g., aromatic proton shifts at δ 7.8–8.2 ppm for bromine effects) and LC-MS for molecular ion verification. Melting points (e.g., 162–166°C for analogous brominated phthalides) can further confirm purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR identifies the benzyloxy group (δ 5.1–5.3 ppm, –OCH₂Ph) and bromine-induced deshielding at C6. -NMR confirms the ester carbonyl (δ ~165 ppm).
- HPLC-MS : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 351.0 for C₁₄H₁₂BrNO₃), while HPLC purity >95% ensures minimal side products .
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves spatial arrangements of the benzyloxy and bromine substituents .
Q. How should this compound be stored to maintain stability, and what safety protocols are essential?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
- Safety : Use fume hoods to avoid inhalation of fine particulates. PPE (nitrile gloves, lab coat, goggles) is mandatory due to potential skin/eye irritation. Emergency rinsing protocols (15 min water flush for eye/skin contact) are critical .
Advanced Research Questions
Q. How can coupling reactions involving this compound be optimized for higher yields?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) for Suzuki-Miyaura couplings. For example, coupling with boronic acids requires optimized base (Na₂CO₃ vs. Cs₂CO₃) and solvent (THF vs. DME) systems .
- Temperature Control : Microwave-assisted synthesis (80–120°C, 30 min) can accelerate reactions while minimizing ester degradation. Monitor progress via TLC (Rf shifts) or in-situ IR for carbonyl stability .
Q. What strategies address contradictory data in regioselectivity during bromination of methyl picolinate derivatives?
- Methodological Answer :
- Competitive Pathway Analysis : Use DFT calculations to model electron density maps of the picolinate ring. Bromine electrophilicity favors the 6-position due to lower activation energy vs. 4-/5-positions .
- Byproduct Identification : LC-MS/MS detects dibrominated species (e.g., 4,6-dibromo byproducts). Adjust stoichiometry (≤1.1 eq. NBS) and reaction time (<2 hr) to suppress over-bromination .
Q. How can researchers resolve discrepancies in stability studies under varying pH conditions?
- Methodological Answer :
- Degradation Kinetics : Perform accelerated stability tests (40°C/75% RH) in buffered solutions (pH 1–13). HPLC tracks ester hydrolysis (retention time shifts) and quantifies degradation products (e.g., free carboxylic acid at pH >10) .
- Mechanistic Probes : Use -labeling in the ester group to trace hydrolysis pathways (e.g., acid-catalyzed vs. base-mediated mechanisms) via HRMS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
